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molecular formula C10H6N2S B1473626 2-Thiophen-2-ylnicotinonitrile CAS No. 870065-03-5

2-Thiophen-2-ylnicotinonitrile

Cat. No. B1473626
M. Wt: 186.24 g/mol
InChI Key: XNLLQCWHNDWCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704997B1

Procedure details

To an oven-dried, N2-purged, 50-mL, round-bottomed flask containing a magnetic stir bar were added cesium fluoride (1.34 g, 8.80 mmol), bis(tri-t-butylphosphine)palladium (66.0 mg, 0.13 mmol), and 2-chloro-3-cyanopyridine (559 mg, 4.00 mmol). The flask was sealed with a septum and purged with dry N2 atmosphere. Anhydrous dioxane (4 mL) was added via syringe. Neat 2-(tri-n-butylstannyl)thiophene (2.38 g, 2.02 mL, 6.38 mmol) was added via syringe. The reaction mixture was heated to ˜90° C. in an oil bath for 18 hours. After cooling to room temperature, ethyl acetate (15 mL) was added and the mixture was filtered through a pad of silica. The filtrate was concentrated by rotary evaporator to give a brown oil. The product was purified by flash chromatography (silica gel: 25% ethyl acetate, 75% hexanes=product Rf˜0.4) to give ˜750 mg of the title compound as a beige solid that was used without further purification for the next step. MS (ESI−) m/z 186.7 (M+H)+; 1H NMR (CDCl3) δ 7.19 (dd, J=5.1, 4.0 Hz, 1H), 7.23-7.27 (m, 1H), 7.56 (dd, J=5.1, 1.0 Hz, 1H), 8.00 (dd, J=8.1, 2.0 Hz, 1H), 8.27 (d, J=4.1 Hz, 1H), 8.74 (dd, J=4.7, 1.7 Hz, 1H).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-].[Cs+].Cl[C:4]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][N:5]=1.C([Sn](CCCC)(CCCC)[C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)CCC>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C(OCC)(=O)C>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:4]1[N:5]=[CH:6][CH:7]=[CH:8][C:9]=1[C:10]#[N:11] |f:0.1,^1:32,38|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
559 mg
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
66 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
2.02 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried, N2-purged
ADDITION
Type
ADDITION
Details
50-mL, round-bottomed flask containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask was sealed with a septum
CUSTOM
Type
CUSTOM
Details
purged with dry N2 atmosphere
ADDITION
Type
ADDITION
Details
Anhydrous dioxane (4 mL) was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel: 25% ethyl acetate, 75% hexanes=product Rf˜0.4)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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